molecular formula C9H11NO5S2 B15258814 Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate

Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B15258814
M. Wt: 277.3 g/mol
InChI Key: VMGZPWUDZKBOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate: is an organic compound with the molecular formula C9H11NO5S2. It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with a methyl ester, a dimethylcarbamoyl group, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the reaction of thiophene-2-carboxylic acid with dimethylcarbamoyl chloride and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is also used in the development of materials with specific properties, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical modifications makes it versatile for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of both sulfonyl and carbamoyl groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H11NO5S2

Molecular Weight

277.3 g/mol

IUPAC Name

methyl 3-(dimethylcarbamoylsulfonyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H11NO5S2/c1-10(2)9(12)17(13,14)6-4-5-16-7(6)8(11)15-3/h4-5H,1-3H3

InChI Key

VMGZPWUDZKBOSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)S(=O)(=O)C1=C(SC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.